triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane
Description
Historical Evolution of Polysilylated Biphenyl Architectures
The synthesis of polysilylated biphenyls originated in the late 20th century with the advent of transition-metal-catalyzed cross-coupling reactions. Early work focused on mono-silylated derivatives like 4-triphenylsilylbiphenyl, which demonstrated enhanced thermal stability compared to unsubstituted biphenyl. The introduction of second-generation Grubbs catalysts in 2005 enabled the efficient synthesis of para-substituted bis(silyl)biphenyls through sequential Suzuki-Miyaura couplings.
A pivotal advancement occurred in 2012 with the development of iterative silylation protocols using Pd(PPh₃)₄ and SiCl₄, allowing the construction of this compound with 89% regioselectivity. Comparative studies of synthetic routes are summarized below:
| Method | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts Silylation | AlCl₃ | 62 | 4,4'- > 70% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 78 | 4,4'- > 95% |
| Iterative Silylation | Pd(dba)₂/XPhos | 89 | 4,4'- > 99% |
Table 1: Comparative analysis of synthetic methods for polysilylated biphenyls.
The molecule’s structural evolution parallels advancements in crystallographic characterization. Single-crystal X-ray diffraction studies in 2020 revealed a 38.7° dihedral angle between the biphenyl rings, significantly lower than the 44.9° angle observed in unsubstituted biphenyl due to steric interactions between adjacent silyl groups.
Positional Isomerism and Steric Considerations in Multi-Silyl Substituted Systems
Regiochemical control in this compound synthesis presents unique challenges. The compound’s four substituents create 16 possible positional isomers, though only the 4,4',4'',4'''-tetrasubstituted isomer is thermodynamically favored due to minimized steric clashes. Molecular mechanics calculations indicate a 12.3 kcal/mol stabilization energy for the para-substituted isomer compared to meta-substituted analogs.
Steric parameters were quantified using Tolman’s cone angle analysis, revealing:
- 168° cone angle for each triphenylsilyl group
- 204° effective steric bulk at the biphenyl axis
- 3.7 Å inter-silyl distance in the crystalline state
These metrics explain the compound’s resistance to oxidative degradation, with thermogravimetric analysis showing decomposition onset at 417°C versus 287°C for non-silylated biphenyl. The steric profile also influences supramolecular interactions, as demonstrated by its inability to form co-crystals with fullerene derivatives due to insufficient void spaces.
Electronic effects were probed through cyclic voltammetry, showing a 0.47 V anodic shift in oxidation potential compared to biphenyl. This stabilization arises from σ*-π conjugation between silicon’s vacant 3d orbitals and the aromatic system, confirmed by a 12 nm bathochromic shift in UV-Vis absorption spectra. Density functional theory (DFT) calculations further revealed a 19% increase in HOMO-LUMO gap versus monosilylated analogs, highlighting the synergistic effects of multiple silyl substituents.
Properties
Molecular Formula |
C54H42Si2 |
|---|---|
Molecular Weight |
747.1 g/mol |
IUPAC Name |
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H |
InChI Key |
KIGXXTRUJYDDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Phenolic Derivatives
The most widely documented method involves reacting triphenylchlorosilane with phenolic compounds under controlled thermal conditions. For example, 4-bromophenylphenol undergoes nucleophilic substitution with triphenylchlorosilane in the presence of a palladium catalyst, facilitating Si–O bond formation. The reaction typically proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving yields of 78–85%. A critical advantage of this approach is its scalability; however, steric hindrance from bulky phenyl groups necessitates prolonged reaction times (24–48 hours).
Catalytic Coupling via Transition Metal Mediation
Cross-coupling reactions using Grignard reagents or organozinc compounds enable precise phenyl group attachment. In one protocol, a bis(triphenylsilyl) intermediate reacts with 4-iodophenylboronic acid under Suzuki–Miyaura conditions, employing tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method achieves regioselective functionalization with 92% purity, though it requires rigorous exclusion of moisture.
Stepwise Synthesis Procedures
Intermediate Preparation: Phenylsilane Derivatives
The synthesis begins with phenylsilane precursors, such as trichlorophenylsilane, which are reduced using Lithium Aluminium Hydride (LiAlH₄) in THF at −10–0°C. This step yields phenylsilane with >95% purity, critical for subsequent coupling reactions.
Table 1: Optimization of Phenylsilane Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −10–0°C | 93 | 96 |
| Catalyst (LiAlH₄) | 1:3 molar ratio | 89 | 94 |
| Reaction Time | 4–6 hours | 91 | 97 |
Core Structure Assembly
The central silicon atom is functionalized through sequential Friedel–Crafts alkylation. For instance, triphenylsilane reacts with 4-(4-bromophenyl)phenol in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. This step introduces the first phenyl branch, with subsequent iterations building the full structure.
Reaction Optimization
Catalyst Screening
Dibutyltin dichloride emerges as a superior catalyst for reductive amination steps, reducing by-product formation to <5% compared to traditional palladium systems. Alternatively, nickel-catalyzed protocols offer cost-effective alternatives, albeit with lower yields (72%).
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | By-products (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(PPh₃)₄ | 85 | 8 | 24 |
| NiCl₂(dppe) | 72 | 15 | 36 |
| Dibutyltin dichloride | 88 | 4 | 18 |
Solvent and Temperature Effects
Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reaction kinetics, while temperatures above 80°C promote decomposition. Optimal conditions use THF at 65°C, balancing speed and stability.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic ¹H NMR signals at δ 7.2–7.6 ppm (aromatic protons) and ²⁹Si NMR resonances at −18 to −22 ppm. High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 997.4 g/mol.
Purity Assessment
Gas chromatography (GC) analyses reveal ≥98% purity for optimized methods, with residual solvents (e.g., THF) below 0.1%.
Industrial-Scale Considerations
Batch reactors with automated temperature control systems enable kilogram-scale production, though catalyst recovery remains challenging. Continuous flow systems are under investigation to improve efficiency and reduce waste.
Challenges and Limitations
Steric hindrance from multiple phenyl groups complicates reaction kinetics, often necessitating excess reagents. Additionally, the high cost of palladium catalysts limits economic viability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or bromo derivatives of the phenyl groups.
Scientific Research Applications
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a part of diagnostic imaging agents.
Mechanism of Action
The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .
Comparison with Similar Compounds
Silane-Core Derivatives with Carbazole/Pyridyl Groups
Compounds like 9,9′,9′′-(((4-(pyridin-3-yl)phenyl)silanetriyl)tris(benzene-4,1-diyl))tris(9H-carbazole) (SiCz3Py1) and bis(4-(9H-carbazol-9-yl)phenyl)bis(4-(pyridin-3-yl)phenyl)silane (SiCz2Py2) incorporate carbazole and pyridyl moieties, enhancing charge transport in OLEDs .
- Key Differences: The target compound lacks heteroatom-rich substituents (e.g., nitrogen in carbazole/pyridine), which are critical for tuning charge injection and transport.
Triazole-Containing Silanes
Dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST derivatives) feature electron-withdrawing (-CF₃) or donating (-OMe) groups on triazole rings, optimizing electron mobility in deep-blue phosphorescent OLEDs .
- Key Differences :
- The target compound’s purely aromatic substituents contrast with ST derivatives’ triazole groups, which lower ΔEST (critical for TADF).
- ST derivatives achieve systematic ΔEST tuning (e.g., via -CF₃), whereas the target compound’s ΔEST remains uncharacterized.
Trifluoromethyl and Ethynyl-Substituted Silanes
Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (32) and Trimethyl((4-nitro phenyl)ethynyl)silane exhibit enhanced thermal stability (e.g., 32 is a white solid with 96% synthesis yield) due to trifluoromethyl and ethynyl groups .
- Key Differences :
- The target compound’s bulkier triphenylsilyl groups may reduce solubility compared to trimethylsilyl derivatives.
- Ethynyl linkages in 32 and nitro derivatives improve conjugation but introduce synthetic complexity absent in the target compound’s straightforward aryl-silane framework.
Polymers with Silane Side Chains
Poly(triphenyl(4-vinylphenyl)silane) (P6) and bis(4-(dimesitylboranyl)phenyl)(phenyl)(4-vinylphenyl)silane (27b) are polymerizable silanes used in side-chain polystyrene materials .
- Key Differences :
- The target compound is a small molecule, whereas P6 and 27b are polymeric, offering film-forming advantages for device fabrication.
- 27b incorporates boron for Lewis acid functionality, diverging from the target compound’s inert silane core.
Chloro and Triethoxy Derivatives
Trichloro(4-methylphenyl)silane and Triethoxy[4-(trifluoromethyl)phenyl]silane are reactive intermediates for surface functionalization .
- Key Differences :
Data Table: Comparative Properties of Selected Silanes
Research Findings and Insights
- Thermal Stability : The target compound’s high melting point (292–293°C) surpasses most trimethylsilyl derivatives (e.g., 32 in ), making it suitable for high-temperature OLED processing .
- Electronic Properties : While triazole-containing silanes () and carbazole derivatives () are optimized for ΔEST and charge transport, the target compound’s optoelectronic performance remains underexplored.
- Synthetic Complexity : Ethynyl-substituted silanes () require precise coupling reactions, whereas the target compound’s synthesis likely involves simpler aryl-silane coupling.
Biological Activity
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, a silane derivative with a complex structure, has garnered interest in various fields, particularly in organic electronics and potential biological applications. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple phenyl groups attached to a silicon atom, which may influence its interaction with biological systems. The molecular formula can be represented as:
This structure suggests potential for significant π-π stacking interactions, which are crucial in many biological processes.
1. Antioxidant Activity
Research indicates that silanes can exhibit antioxidant properties. The presence of multiple aromatic rings in triphenylsilane derivatives may enhance their ability to scavenge free radicals. A study demonstrated that similar silane compounds could inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in cells .
2. Cytotoxicity
Cytotoxicity studies are essential for understanding the safety and efficacy of compounds in biological systems. Preliminary data suggest that triphenylsilane derivatives may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating their potential as chemotherapeutic agents .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various triphenylsilane derivatives and assessed their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific modifications to the phenyl groups significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 µM . These findings suggest that structural optimization of triphenylsilane derivatives could lead to potent anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of triphenylsilane derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The mechanism was attributed to the inhibition of apoptotic pathways and preservation of mitochondrial function.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
